molecular formula C12H10ClN3S B8629187 4-[(4-Chloroindol-1-yl)methyl]-1,3-dihydroimidazole-2-thione CAS No. 880652-67-5

4-[(4-Chloroindol-1-yl)methyl]-1,3-dihydroimidazole-2-thione

Cat. No. B8629187
M. Wt: 263.75 g/mol
InChI Key: RSDNCJCLOGYJEO-UHFFFAOYSA-N
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Patent
US07399868B2

Procedure details

4-(4-Chloro-indol-1-ylmethyl)-1,3-dihydro-imidazole (Intermediate A4) (0.5 mmol) in THF (3 mL) and water (3 mL) was treated with NaHCO3 (5 mmol) at rt for 20 m. Phenyl chlorothionoformate (1.3 mmol) was added and stirring was continued for 4 h. The mixture was diluted with water (15 mL) and extracted with ether (3×25 mL). The organic portions were combined, dried over MgSO4, filtered and the solvent was removed under vacuum. The residue was dissolved in MeOH (4 mL) and treated with NEt3 (0.35 mL) for 18 h at rt. The solvent was evaporated and the product was washed on a glass frit with 50% CH2Cl2:hexanes to give a solid 4-(4-chloro-indol-1-ylmethyl)-1,3-dihydro-imidazole-2-thione (Compound 1) (˜50%)
Name
4-(4-Chloro-indol-1-ylmethyl)-1,3-dihydro-imidazole
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Intermediate A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH2:11][C:12]1[NH:13][CH2:14][NH:15][CH:16]=1.C([O-])(O)=O.[Na+].C1C=CC(OC(Cl)=[S:30])=CC=1>C1COCC1.O>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH2:11][C:12]1[NH:13][C:14](=[S:30])[NH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
4-(4-Chloro-indol-1-ylmethyl)-1,3-dihydro-imidazole
Quantity
0.5 mmol
Type
reactant
Smiles
ClC1=C2C=CN(C2=CC=C1)CC=1NCNC1
Name
Intermediate A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=CN(C2=CC=C1)CC=1NCNC1
Name
Quantity
5 mmol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.3 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)OC(=S)Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (4 mL)
ADDITION
Type
ADDITION
Details
treated with NEt3 (0.35 mL) for 18 h at rt
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the product was washed on a glass frit with 50% CH2Cl2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C2C=CN(C2=CC=C1)CC=1NC(NC1)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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